3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
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Overview
Description
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazino ring through cyclization reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol: Lacks the amino group, leading to different reactivity and applications.
3-amino-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol:
Uniqueness
The presence of both amino and methoxy groups in 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol makes it unique compared to its analogs. These functional groups enhance its reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-amino-8,9-dimethoxy-1-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H17N5O3/c1-25-13-8-11-12(9-14(13)26-2)23-15(10-6-4-3-5-7-10)20-17(19)22-18(23)21-16(11)24/h3-9,15H,1-2H3,(H3,19,20,21,22,24) |
InChI Key |
YGEGFQGZODJGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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